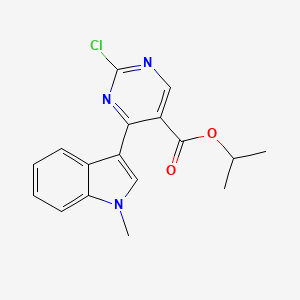![molecular formula C14H15ClF3N3O B12508190 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508190.png)
3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and azetidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyridine ring followed by the introduction of the chloro and trifluoromethyl groups. The azetidinyl group is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.
化学反応の分析
Types of Reactions
3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(methyl)pyridine
- 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(ethyl)pyridine
Uniqueness
The presence of the trifluoromethyl group in 3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a pharmaceutical compound compared to its analogs.
特性
分子式 |
C14H15ClF3N3O |
|---|---|
分子量 |
333.73 g/mol |
IUPAC名 |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H15ClF3N3O/c15-11-5-10(14(16,17)18)6-19-12(11)21-7-9(8-21)13(22)20-3-1-2-4-20/h5-6,9H,1-4,7-8H2 |
InChIキー |
IDLHAQUBWSADAS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2CN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12508107.png)
![[34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid](/img/structure/B12508111.png)

![N-(3,5-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508122.png)
![Tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B12508126.png)
![Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide](/img/structure/B12508134.png)
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508156.png)

![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12508169.png)
![2-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12508177.png)

![Calcium bis(9-{[4-(3,4-dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoate) dihydrate](/img/structure/B12508203.png)
![19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione](/img/structure/B12508224.png)
![3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)
